

Retinoic Acid-d6: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Retinoic acid-d6	
Cat. No.:	B15140520	Get Quote

An in-depth examination of the properties, analysis, and biological significance of deuterated retinoic acid for researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **Retinoic acid-d6**, a deuterated analog of retinoic acid, an essential signaling molecule derived from vitamin A. This document covers its fundamental properties, detailed analytical protocols for its use as an internal standard, and an overview of the key signaling pathways it helps to elucidate.

Core Properties of Retinoic Acid-d6

Retinoic acid-d6 is a stable isotope-labeled form of retinoic acid, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantification methods, as it is chemically identical to the endogenous compound but distinguishable by its higher mass.

Property	Value
CAS Number	2483831-72-5
Molecular Formula	C20H22D6O2
Molecular Weight	~306.47 g/mol

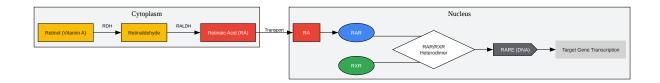
Retinoic Acid Signaling Pathways



Retinoic acid exerts its biological effects by binding to and activating nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. Retinoic acid is also a high-affinity ligand for the Peroxisome Proliferator-Activated Receptor beta/delta (PPAR β/δ), adding another layer of complexity to its signaling network.

Biosynthesis and Nuclear Action of Retinoic Acid

The synthesis of retinoic acid from retinol (vitamin A) is a two-step oxidative process. Once synthesized, it moves to the nucleus to initiate gene transcription.



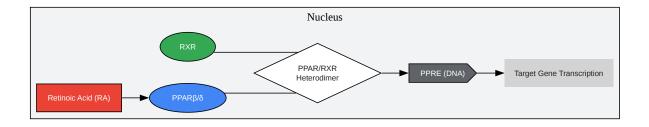
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Biosynthesis of Retinoic Acid and its canonical signaling pathway via RAR/RXR heterodimers.

Retinoic Acid Interaction with PPARβ/δ

In addition to the canonical RAR/RXR pathway, retinoic acid can also activate the PPAR β/δ signaling pathway. This interaction contributes to the diverse and sometimes opposing cellular responses to retinoic acid.





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Retinoic Acid signaling through the PPAR β/δ pathway.

Experimental Protocols: Quantification of Retinoids

Retinoic acid-d6 is primarily used as an internal standard for the accurate quantification of endogenous retinoids in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation from Tissue

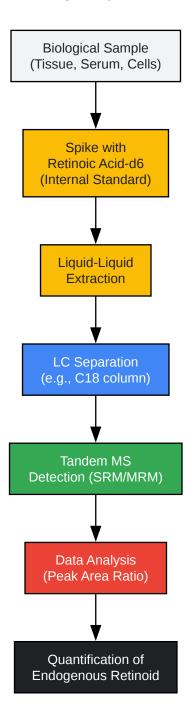
The following is a generalized protocol for the extraction of retinoic acid from tissue samples. All steps should be performed under yellow light to prevent isomerization of the retinoids.

- Homogenization: Homogenize 10-50 mg of tissue in a suitable buffer.
- Internal Standard Spiking: Add a known amount of Retinoic acid-d6 to the homogenate.
- Saponification and Extraction:
 - Add 0.025 M KOH in ethanol to the sample and vortex.
 - Perform a two-step liquid-liquid extraction with hexane to first remove non-polar lipids and then, after acidification with HCl, to extract the retinoic acid.[1]
- Drying and Reconstitution: Evaporate the final hexane extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.



Experimental Workflow for Retinoid Analysis

The overall workflow for the quantification of retinoids using a deuterated internal standard is a multi-step process requiring careful handling and precise instrumentation.



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General workflow for quantitative analysis of retinoids using LC-MS/MS.



Quantitative Data

The use of **Retinoic acid-d6** allows for precise measurements of endogenous retinoid levels and their binding affinities to nuclear receptors.

Endogenous Retinoid Concentrations in Mouse

Tissue/Fluid	All-trans-Retinoic Acid (pmol/g or pmol/ml)	13-cis-Retinoic Acid (pmol/g or pmol/ml)
Serum	1.9 ± 0.6	1.2 ± 0.3
Liver	7.0 - 9.6	2.9 - 4.2
Kidney	7.0 - 9.6	2.9 - 4.2
Testis	7.0 - 9.6	2.9 - 4.2
Brain	5.4 ± 0.4	-

Data are presented as mean \pm

SEM for C57BL/6 mice.[1][2]

Receptor Binding Affinities and Activation

Receptor	Ligand	Kd (nM)	EC50 (nM)
RARs	all-trans-RA	0.2 - 0.7	2 - 5
RARs	9-cis-RA	0.2 - 0.7	3 - 20
RXRs	9-cis-RA	14.1 - 18.3	3 - 20

Kd (dissociation

constant) values

indicate binding

affinity, while EC50

values represent the

concentration for half-

maximal

transcriptional

activation.[3][4]



LC-MS/MS Detection Limits

The sensitivity of LC-MS/MS methods for retinoid analysis is critical due to their low endogenous concentrations.

Analyte	Limit of Detection (LOD)
All-trans-Retinoic Acid	10 fmol - 62.5 attomol
13-cis-Retinoic Acid	~1 fmol
9-cis-Retinoic Acid	~125 attomol
LODs can vary based on the specific instrumentation and analytical method used.[1] [5]	

Synthesis of Deuterated Retinoic Acid

The synthesis of deuterated retinoic acid can be achieved through various organic chemistry routes. One reported method involves the use of a Wittig-Horner reaction and deuterium exchange to incorporate deuterium atoms at specific positions on the molecule.[6] Another patented method describes the preparation of deuterated 9-cis-retinoic acid.[7] These synthetic methods allow for the production of highly enriched deuterated standards essential for accurate quantification.

Conclusion

Retinoic acid-d6 is an indispensable tool for researchers in the fields of endocrinology, developmental biology, oncology, and pharmacology. Its use as an internal standard in LC-MS/MS analysis provides the accuracy and precision needed to quantify the low levels of endogenous retinoids and to study their complex signaling pathways. This guide provides a foundational understanding of its properties and applications, empowering scientists to further unravel the multifaceted roles of retinoic acid in health and disease.

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